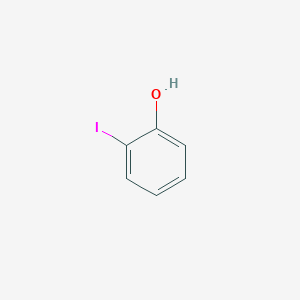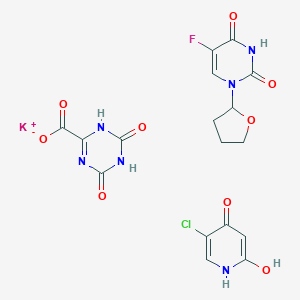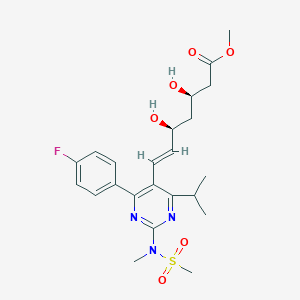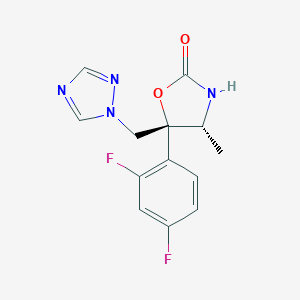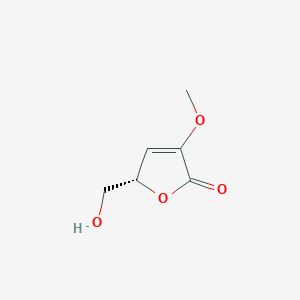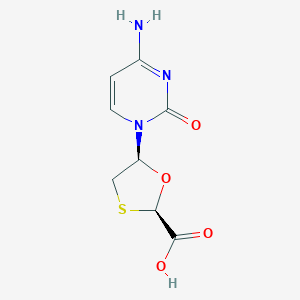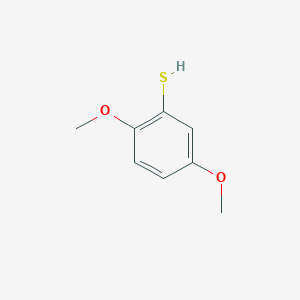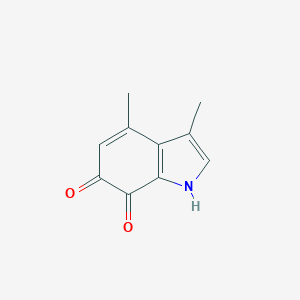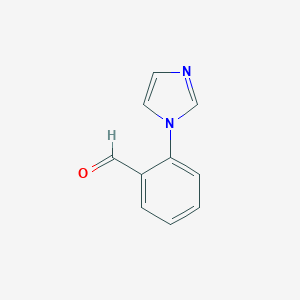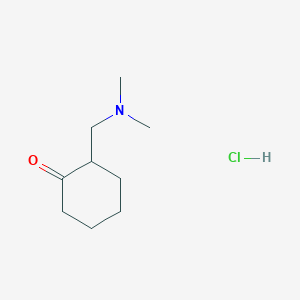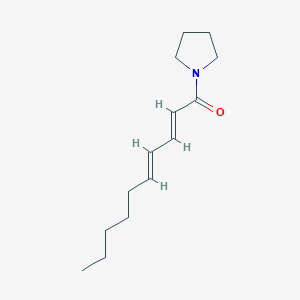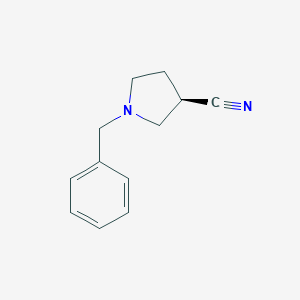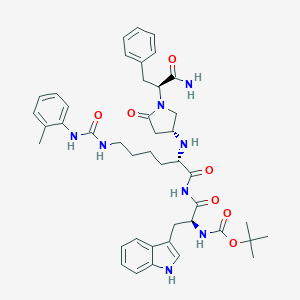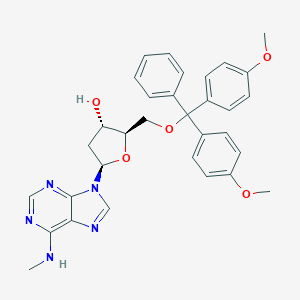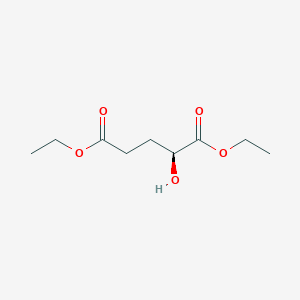
Diethyl (2S)-2-hydroxypentanedioate
Overview
Description
Diethyl (2S)-2-hydroxypentanedioate is a chiral molecule with a molecular formula of C8H14O6. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. Diethyl tartrate is commonly used in organic synthesis due to its ability to form chiral complexes with metal ions, which can be used to selectively catalyze reactions. It is also used as a resolving agent for racemic mixtures and as a building block for the synthesis of various biologically active compounds.
Mechanism Of Action
The mechanism of action of diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate is dependent on its use in a specific reaction or application. As a chiral auxiliary, diethyl tartrate forms a chiral complex with a metal ion, which can then catalyze a reaction to produce a chiral product. As a resolving agent, diethyl tartrate selectively reacts with one enantiomer of a racemic mixture, forming a diastereomeric salt that can be easily separated. As a building block, diethyl tartrate can be used to introduce chirality into a molecule, which can then be further modified to produce biologically active compounds.
Biochemical And Physiological Effects
Diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate does not have any known biochemical or physiological effects on its own. However, the compounds that are synthesized using diethyl tartrate as a building block may have a wide range of biological activities, depending on their structure and function.
Advantages And Limitations For Lab Experiments
Diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. It can be used in a wide range of reactions and applications, and it can be easily purified by recrystallization. However, diethyl tartrate has some limitations. It is not always effective as a resolving agent, and it may not be suitable for use in certain reactions or applications.
Future Directions
There are several future directions for the use of diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate in scientific research. One area of interest is the development of new chiral complexes for use in asymmetric synthesis. Diethyl tartrate may also be used as a building block for the synthesis of new biologically active compounds. Additionally, the use of diethyl tartrate as a resolving agent may be improved through the development of new techniques or modifications to existing methods.
Synthesis Methods
Diethyl tartrate can be synthesized by the reaction of diethyl malonate with tartaric acid in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate diethyl tartrate monoester, which is then hydrolyzed to form diethyl tartrate. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
Diethyl (Diethyl (2S)-2-hydroxypentanedioate)-2-hydroxypentanedioate has a wide range of applications in scientific research. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it can be used to introduce chirality into molecules. It can also be used as a resolving agent to separate racemic mixtures into their enantiomers. Diethyl tartrate is also used as a building block for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics.
properties
IUPAC Name |
diethyl (2S)-2-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHSDCNOUDICA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466501 | |
| Record name | Diethyl (2S)-2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2S)-2-hydroxypentanedioate | |
CAS RN |
55094-99-0 | |
| Record name | Diethyl (2S)-2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



